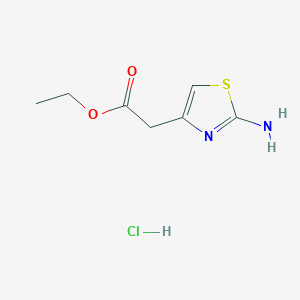

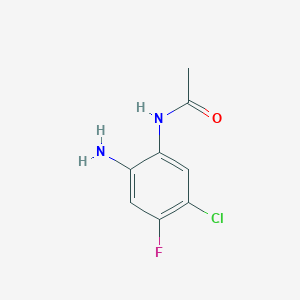

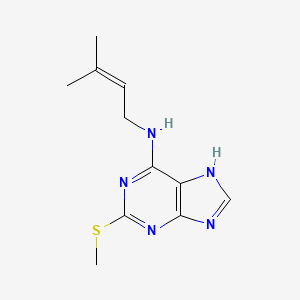

amine CAS No. 1496727-14-0](/img/structure/B1425709.png)

[(1-Ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine

Overview

Description

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a polytriazolylamine ligand which stabilizes Cu(I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

A series of seventeen novel hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones was designed and synthesized .

Molecular Structure Analysis

The tbta ligand binds to the Co(II) centers through the three triazole nitrogen donor atoms in a facial form, with the Co–N(amine) distance of 2.494(2) Å acting as a capping bond to the octahedron .

Chemical Reactions Analysis

The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .

Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

Scientific Research Applications

Drug Discovery

(1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine derivatives are widely used in drug discovery due to their ability to interact with various biological targets. They have been utilized in the synthesis of compounds exhibiting antifungal, antimicrobial, antiviral, and anticancer activities .

Organic Synthesis

This compound plays a significant role in organic synthesis, serving as a building block for creating complex molecules with potential therapeutic properties .

Polymer Chemistry

In polymer chemistry, these triazole derivatives contribute to the development of new materials with enhanced properties such as increased durability and chemical resistance .

Supramolecular Chemistry

The triazole ring is often used in supramolecular chemistry for constructing complex structures due to its ability to engage in multiple non-covalent interactions .

Bioconjugation

The compound is employed in bioconjugation techniques, where it is used to link biomolecules together for various biochemical applications .

Fluorescent Imaging

Due to its fluorescent properties, this triazole derivative is used in imaging techniques to visualize biological processes and structures .

Agrochemicals

It has applications in agrochemistry as well, where it is incorporated into products that protect crops from pests and diseases .

Material Science

Lastly, in material science, these derivatives are used to create novel materials with specific desired properties for industrial applications .

Each of these fields leverages the unique chemical properties of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine, demonstrating its versatility and importance in scientific research.

Mechanism of Action

Target of Action

The primary target of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine is copper ions (Cu+ and Cu2+) . This compound acts as a polytriazolylamine ligand , which stabilizes copper ions towards disproportionation and oxidation .

Mode of Action

The compound interacts with its targets by stabilizing copper ions . It enhances the catalytic effect of copper ions in the azide-acetylene cycloaddition . This interaction results in changes that enhance the catalytic effect of copper ions, thus promoting the cycloaddition reaction .

Biochemical Pathways

It’s known that the compound plays a crucial role in theazide-acetylene cycloaddition reaction , which is a key step in the synthesis of various bioactive compounds .

Result of Action

The result of the action of (1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine is the enhanced catalytic effect of copper ions in the azide-acetylene cycloaddition . This leads to the successful synthesis of various bioactive compounds . .

Action Environment

The compound shows promising results with respect to the stabilization of both Cu+ and Cu2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions, while at the same time keeping the Cu+ ions accessible for chemical reactions . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of copper ions and the specific conditions of the reaction environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1-ethyltriazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-10-5-6(4-7-2)8-9-10/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTCZPBKZNDWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

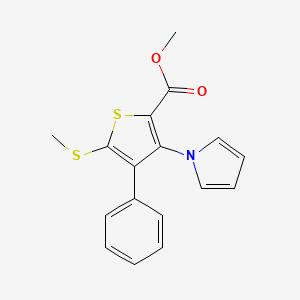

![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)

![HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425641.png)